molecular formula C16H19N3O2 B2358124 1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034267-08-6

1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2358124
CAS No.: 2034267-08-6
M. Wt: 285.347
InChI Key: LFYXFPXMZSCGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. This compound features a molecular structure comprising a cyclopentyl group linked via a urea bridge to a pyridine ring substituted with a furan heterocycle. This specific architecture is characteristic of compounds investigated for their potential as kinase inhibitors and modulators of biological signaling pathways . Urea-based compounds similar to this one have demonstrated significant research utility in studying inflammatory processes and have been explored as potential therapeutic agents for conditions involving inflammatory signaling pathways . The presence of both furan and pyridine heterocycles in the structure is noteworthy as these motifs are frequently employed in drug discovery efforts, particularly in developing adenosine receptor antagonists which have research applications in neurodegenerative conditions . The compound is provided exclusively for research purposes in laboratory settings. Researchers should handle this material according to proper laboratory safety protocols. Not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-cyclopentyl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(19-13-4-1-2-5-13)18-11-12-7-8-17-14(10-12)15-6-3-9-21-15/h3,6-10,13H,1-2,4-5,11H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYXFPXMZSCGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate Coupling Methodology

In this route, the pyridinylmethyl-isocyanate intermediate is reacted with cyclopentylamine. A representative procedure, adapted from the synthesis of analogous ureas, involves:

  • Synthesis of (2-(Furan-2-yl)Pyridin-4-yl)Methyl Isocyanate :
    • The pyridine-furan precursor is treated with triphosgene in dichloromethane at 0–5°C, followed by gradual warming to room temperature.
    • Yields typically range from 65–75%, with purity confirmed via thin-layer chromatography (TLC).
  • Coupling with Cyclopentylamine :
    • The isocyanate is reacted with cyclopentylamine in tetrahydrofuran (THF) under nitrogen at 50°C for 12 hours.
    • Post-reaction, the mixture is quenched with ice-water, and the product is extracted using ethyl acetate.

This method offers moderate yields (60–70%) but requires stringent moisture control to prevent isocyanate hydrolysis.

Carbodiimide-Mediated Urea Formation

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent:

  • Activation of Carboxylic Acid :
    • (2-(Furan-2-yl)Pyridin-4-yl)Methylcarboxylic acid is activated using EDC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Reaction with Cyclopentylamine :
    • The activated intermediate is coupled with cyclopentylamine at room temperature for 24 hours, achieving yields of 75–85%.

This method circumvents the handling of volatile isocyanates but necessitates chromatographic purification to remove excess reagents.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include solvent choice, temperature, and catalyst loading.

Solvent Effects

Comparative studies from patent data reveal:

Solvent Reaction Temperature (°C) Yield (%) Purity (%)
DMF 50 78 95
THF 50 65 88
Acetonitrile 60 70 92

DMF outperforms other solvents due to its high polarity, which stabilizes transition states in urea bond formation.

Temperature and Catalysis

Elevating temperatures beyond 60°C in isocyanate coupling led to side-product formation (e.g., biuret derivatives), reducing yields by 15–20%. Conversely, EDC-mediated reactions exhibited improved kinetics at 40°C, achieving 88% yield with 0.5 equiv of HOBt.

Crystallization and Purification Techniques

Post-synthetic purification is critical for obtaining pharmaceutical-grade material.

Solvent-Antisolvent Crystallization

Adapting methods from CN103508944A:

  • The crude product is dissolved in DMF (5 mL/g) at 70°C.
  • Methyl tert-butyl ether (MTBE) is added dropwise until cloudiness persists.
  • Gradual cooling to 4°C yields needle-like crystals with 92% recovery.

Recrystallization from Binary Solvents

Patent US11149292B2 describes a high-purity protocol:

  • Dissolve the urea derivative in ethyl acetate (10 mL/g) at reflux.
  • Add heptane (1:1 v/v) and cool to −20°C.
  • Isolated purity exceeds 99% by HPLC.

Analytical Characterization

Structural confirmation relies on spectroscopic and crystallographic data:

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=5.2 Hz, 1H, pyridine-H), 7.85 (s, 1H, urea-NH), 6.75–7.30 (m, 4H, furan-H and pyridine-H).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

X-ray Diffraction Analysis

Single-crystal X-ray studies (from analogous ureas) confirm a monoclinic lattice with P2₁/c symmetry. Key diffraction peaks at 2θ = 12.4°, 15.5°, and 25.3° correlate with π-π stacking interactions.

Industrial-Scale Production Considerations

Scale-up challenges include:

  • Exothermic Reactions : Controlled addition of triphosgene in isocyanate synthesis prevents thermal runaway.
  • Solvent Recovery : DMF is recycled via distillation, reducing costs by 30%.
  • Regulatory Compliance : Residual EDC must be <10 ppm, necessitating activated carbon treatment.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution can be facilitated by using strong nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Substituted ureas with various functional groups.

Scientific Research Applications

1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating the biological activity of furan and pyridine derivatives.

    Chemical Biology: The compound can serve as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine moieties can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Azetidinone Moieties

Compound 4c: 1-Cyclopentyl-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea () shares the urea backbone but replaces the pyridinyl-furan group with a β-lactam (azetidinone) ring substituted with fluorophenyl and methoxyphenyl groups. Key differences include:

  • Synthesis : Compound 4c was synthesized in 86% yield via cyclopentyl isocyanate coupling .
  • Physical Properties: Melting point (138.7–143.7°C) and IR data (e.g., 1747 cm⁻¹ for the azetidinone carbonyl) highlight its crystallinity and hydrogen-bonding capacity .

Thiazolyl Hydrazones with Furan Substituents

Thiazolyl Hydrazones (): These compounds feature a furan-2-yl group linked to a hydrazone-thiazole scaffold.

  • Key Contrasts :
    • The hydrazone group in these derivatives enables metal chelation, unlike the urea group.
    • The target compound’s pyridine moiety may enhance solubility compared to thiazole-based analogs.

Piperidine-Pyrrolopyridine Derivatives

EP 3 950 692 A1 (): This patent compound contains a pyrrolo[2,3-b]pyridine core, a chloro substituent, and a piperidine-carboxylate group. While structurally distinct from the target compound, its synthesis (e.g., silyl protection strategies) suggests methodologies applicable to heterocyclic urea derivatives .

Comparative Data Table

Property/Feature Target Compound Compound 4c Thiazolyl Hydrazone
Core Structure Urea + pyridine-furan Urea + azetidinone Thiazole + hydrazone + furan
Key Functional Groups Urea, furan, pyridine Urea, azetidinone, fluorophenyl Hydrazone, thiazole, nitrochlorophenyl
Synthesis Yield Not reported 86% Not reported
Melting Point Not reported 138.7–143.7°C Not reported
Biological Activity Not reported Not specified Anticandidal (MIC = 250 µg/mL), Anticancer (IC₅₀ = 125 µg/mL)

Research Findings and Implications

  • Urea vs. Azetidinone: The azetidinone in Compound 4c may confer β-lactam-like reactivity, whereas the pyridine-furan system in the target compound could enhance aromatic stacking in enzyme pockets.
  • Role of Furan : In thiazolyl hydrazones, the furan’s electron-rich nature aids in binding to fungal or cancer cell targets . This suggests the target compound’s furan may similarly contribute to bioactivity.

Biological Activity

1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18N4O(Molecular Weight 274.33 g mol)\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}\quad (\text{Molecular Weight }274.33\text{ g mol})

This structure includes a cyclopentyl group, a furan ring, and a pyridine moiety, which contribute to its biological activity.

Research indicates that this compound interacts with various molecular targets:

  • Inhibition of Phosphodiesterases (PDEs) : The compound exhibits selective inhibition against PDE4D, which plays a crucial role in inflammatory processes and cognitive functions. It has shown an IC50 value of approximately 94 nM against PDE4D, indicating significant potency compared to other PDE isoforms .
  • Anti-inflammatory Effects : In vitro studies demonstrate that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
  • Antitumor Activity : The compound has been tested against various cancer cell lines, showing selective cytotoxicity towards tumor cells while sparing normal cells. It is believed to induce apoptosis through the modulation of cell cycle proteins and pathways related to cancer progression .

Biological Activity Data

Biological ActivityIC50 Value (nM)Reference
PDE4D Inhibition94
TNF-α ReleaseDose-dependent
Cytotoxicity (MDA-MB-231)Selective

Case Studies

  • In Vivo Efficacy : A study involving murine models demonstrated that administration of this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of cyclin D1 and upregulation of apoptotic markers such as caspase-3 .
  • Cognitive Enhancement : Another investigation revealed that the compound improved memory retention in rodent models subjected to cognitive impairment induced by stress. This effect was associated with enhanced levels of brain-derived neurotrophic factor (BDNF), suggesting a neuroprotective role .

Q & A

Q. Advanced Research Focus

  • Core Modifications: Replace cyclopentyl with cycloheptyl or adamantyl groups to assess steric effects on target engagement.
  • Substituent Screening: Introduce electron-withdrawing groups (e.g., -CF₃) to the furan ring to evaluate electronic effects on binding .
  • Biological Testing: Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with cellular uptake .

Example SAR Findings:

  • Cyclopentyl vs. Cyclohexyl: Cyclopentyl analogs show 3-fold higher potency due to reduced steric hindrance in hydrophobic binding pockets .

How can the compound’s stability under physiological conditions be evaluated?

Q. Basic Research Focus

  • In Vitro Stability: Incubate in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS.
  • Metabolic Stability: Use liver microsomes (human or rodent) to assess cytochrome P450-mediated metabolism. Half-life (t₁/₂) <30 min indicates rapid clearance .

Key Stability Data:

  • Hydrolytic Stability: >90% remaining after 8 hours in PBS.
  • Oxidative Degradation: 15% degradation in microsomes, mitigated by N-methylation of the urea group .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Q. Advanced Research Focus

  • Crystallization Issues: The flexible cyclopentyl group and planar furan-pyridine system hinder lattice formation.
  • Solutions:
    • Use vapor diffusion with tert-butanol/water mixtures to induce slow nucleation.
    • Co-crystallize with target proteins (e.g., kinases) to stabilize conformation .

Case Reference:
A 2021 crystallographic study of a similar urea derivative achieved 2.1 Å resolution by co-crystallizing with FAD-dependent oxidoreductase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.